molecular formula C10H14N2O B3361017 (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one CAS No. 908569-15-3

(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one

Cat. No.: B3361017
CAS No.: 908569-15-3
M. Wt: 178.23 g/mol
InChI Key: FUAHUXQIEKIMAW-QMMMGPOBSA-N
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Description

(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound that features a diazepine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one typically involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone, followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions . This method allows for the efficient construction of the 1,4-diazepine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions at the diazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one is unique due to its specific combination of a pyrrole and diazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9-5-6-11-10(13)8(2)12(7)9/h3-4,8H,5-6H2,1-2H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHUXQIEKIMAW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCC2=CC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCC2=CC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474472
Record name CTK5G8540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908569-15-3
Record name CTK5G8540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Reactant of Route 2
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Reactant of Route 3
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Reactant of Route 4
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Reactant of Route 5
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one
Reactant of Route 6
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one

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